molecular formula C17H18ClF2N3 B10936863 4-(4-Chlorophenyl)-6-(difluoromethyl)-2-(4-methylpiperidin-1-yl)pyrimidine

4-(4-Chlorophenyl)-6-(difluoromethyl)-2-(4-methylpiperidin-1-yl)pyrimidine

Cat. No.: B10936863
M. Wt: 337.8 g/mol
InChI Key: RLCOGGPYXGKDFI-UHFFFAOYSA-N
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Description

4-(4-CHLOROPHENYL)-6-(DIFLUOROMETHYL)-2-(4-METHYLPIPERIDINO)PYRIMIDINE is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a chlorophenyl group, a difluoromethyl group, and a methypiperidino group attached to a pyrimidine ring. Its unique structure makes it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-CHLOROPHENYL)-6-(DIFLUOROMETHYL)-2-(4-METHYLPIPERIDINO)PYRIMIDINE typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the chlorophenyl, difluoromethyl, and methypiperidino groups. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and piperidine derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-CHLOROPHENYL)-6-(DIFLUOROMETHYL)-2-(4-METHYLPIPERIDINO)PYRIMIDINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or defluorinated products.

Scientific Research Applications

4-(4-CHLOROPHENYL)-6-(DIFLUOROMETHYL)-2-(4-METHYLPIPERIDINO)PYRIMIDINE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(4-CHLOROPHENYL)-6-(DIFLUOROMETHYL)-2-(4-METHYLPIPERIDINO)PYRIMIDINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-CHLOROPHENYL)-6-(TRIFLUOROMETHYL)-2-(4-METHYLPIPERIDINO)PYRIMIDINE
  • 4-(4-CHLOROPHENYL)-6-(DIFLUOROMETHYL)-2-(4-ETHYLPIPERIDINO)PYRIMIDINE
  • 4-(4-BROMOPHENYL)-6-(DIFLUOROMETHYL)-2-(4-METHYLPIPERIDINO)PYRIMIDINE

Uniqueness

The uniqueness of 4-(4-CHLOROPHENYL)-6-(DIFLUOROMETHYL)-2-(4-METHYLPIPERIDINO)PYRIMIDINE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for targeted research and applications.

This detailed article provides a comprehensive overview of 4-(4-CHLOROPHENYL)-6-(DIFLUOROMETHYL)-2-(4-METHYLPIPERIDINO)PYRIMIDINE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C17H18ClF2N3

Molecular Weight

337.8 g/mol

IUPAC Name

4-(4-chlorophenyl)-6-(difluoromethyl)-2-(4-methylpiperidin-1-yl)pyrimidine

InChI

InChI=1S/C17H18ClF2N3/c1-11-6-8-23(9-7-11)17-21-14(10-15(22-17)16(19)20)12-2-4-13(18)5-3-12/h2-5,10-11,16H,6-9H2,1H3

InChI Key

RLCOGGPYXGKDFI-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=NC(=CC(=N2)C(F)F)C3=CC=C(C=C3)Cl

Origin of Product

United States

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